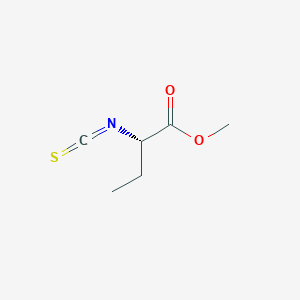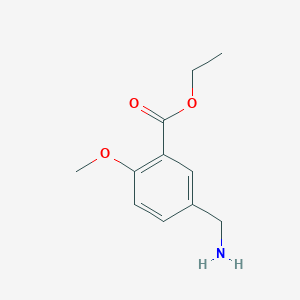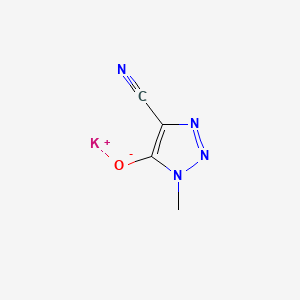
potassium4-cyano-1-methyl-1H-1,2,3-triazol-5-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate typically involves the cycloaddition reaction of azides and alkynes, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Potassium Salt: The resulting triazole is treated with potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. Additionally, purification steps, such as crystallization and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound being studied.
類似化合物との比較
Similar Compounds
- Potassium 4-cyano-1-phenyl-1H-1,2,3-triazol-5-olate
- Potassium 4-cyano-1-ethyl-1H-1,2,3-triazol-5-olate
- Potassium 4-cyano-1-propyl-1H-1,2,3-triazol-5-olate
Uniqueness
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
特性
分子式 |
C4H3KN4O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
potassium;5-cyano-3-methyltriazol-4-olate |
InChI |
InChI=1S/C4H4N4O.K/c1-8-4(9)3(2-5)6-7-8;/h9H,1H3;/q;+1/p-1 |
InChIキー |
CBXSYNHISFFHPH-UHFFFAOYSA-M |
正規SMILES |
CN1C(=C(N=N1)C#N)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


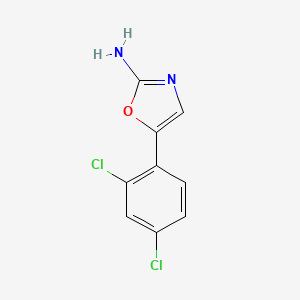
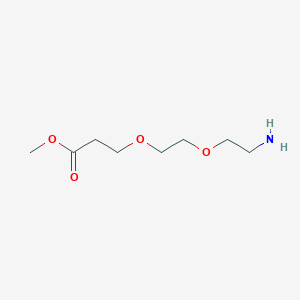
![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
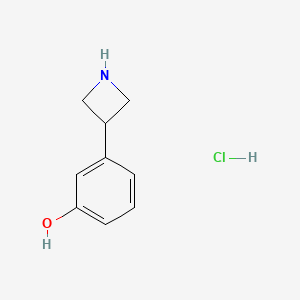
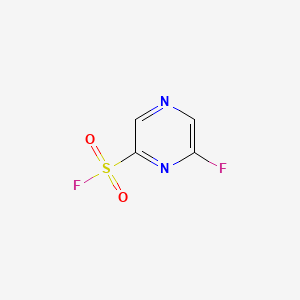
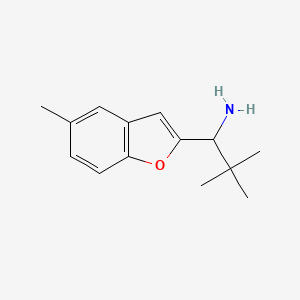
![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
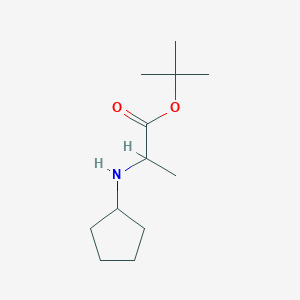
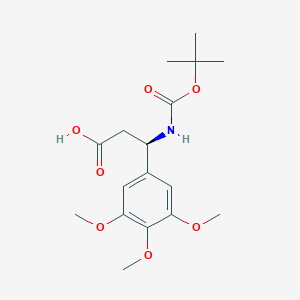
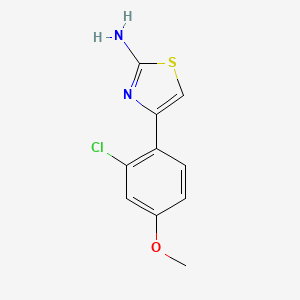
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
